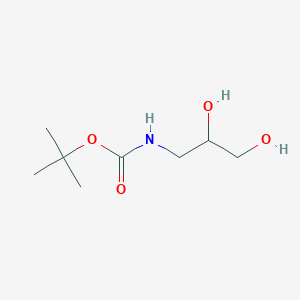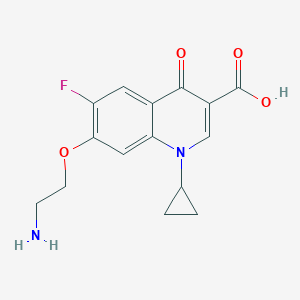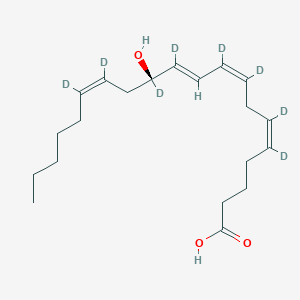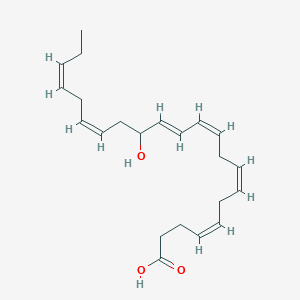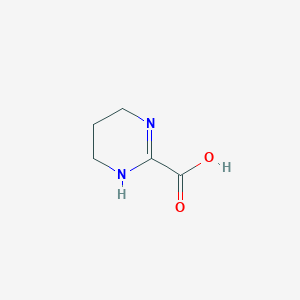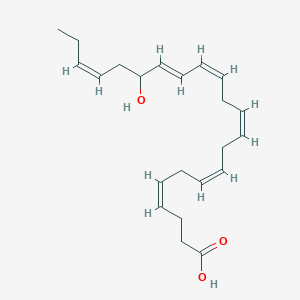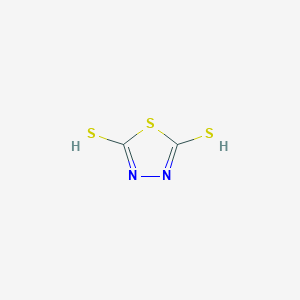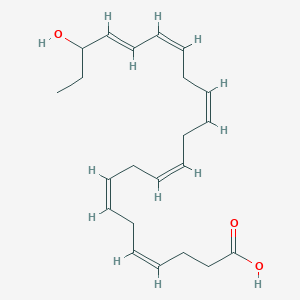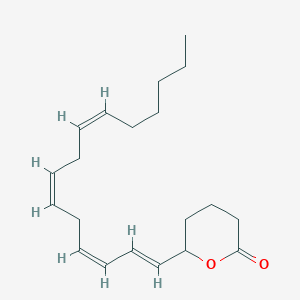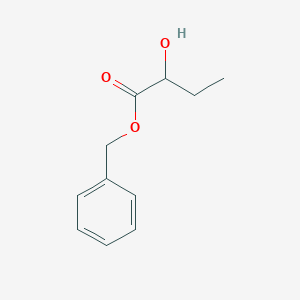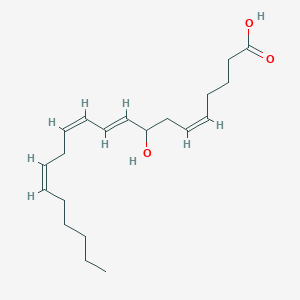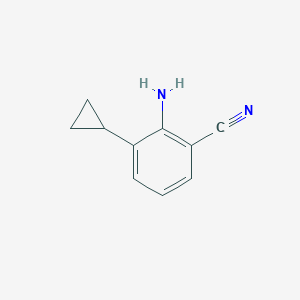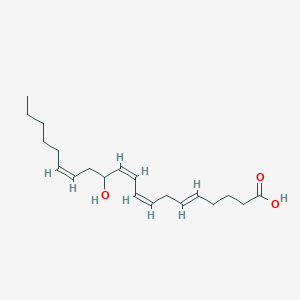![molecular formula C11H10O B163620 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde CAS No. 133696-70-5](/img/structure/B163620.png)
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde, also known as TAC, is a cyclic organic compound with a unique structure. It is widely used in scientific research for its ability to interact with biological molecules and its potential applications in drug discovery.
Mechanism Of Action
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde interacts with biological molecules, particularly with proteins, by forming covalent bonds. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde also interacts with proteins involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical And Physiological Effects
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in drug discovery. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde research, including:
1. Further studies on the mechanism of action of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde and its interactions with biological molecules.
2. Development of new 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde derivatives with improved solubility and bioavailability.
3. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in combination with other drugs for cancer treatment.
4. Investigation of the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in treating other neurodegenerative diseases.
5. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in other areas of medicine, such as cardiovascular diseases and diabetes.
In conclusion, 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde is a unique cyclic organic compound with potential applications in drug discovery and scientific research. Its ability to interact with biological molecules and exhibit various biochemical and physiological effects makes it a promising area of study for future research.
Synthesis Methods
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde can be synthesized by various methods, including the Diels-Alder reaction, catalytic hydrogenation, and Grignard reaction. The Diels-Alder reaction is the most commonly used method for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde synthesis, which involves the reaction between cyclopentadiene and maleic anhydride.
Scientific Research Applications
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been extensively studied for its potential applications in drug discovery, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
133696-70-5 |
|---|---|
Product Name |
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
InChI |
InChI=1S/C11H10O/c12-6-10-9-5-7-3-1-2-4-8(7)11(9)10/h1-4,6,9-11H,5H2 |
InChI Key |
DEQNOXDXQROZSN-UHFFFAOYSA-N |
SMILES |
C1C2C(C2C3=CC=CC=C31)C=O |
Canonical SMILES |
C1C2C(C2C3=CC=CC=C31)C=O |
synonyms |
Cycloprop[a]indene-1-carboxaldehyde, 1,1a,6,6a-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



